molecular formula C18H22N2O3S B5339058 N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

Cat. No.: B5339058
M. Wt: 346.4 g/mol
InChI Key: QCBBNYJLHHNCSU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is an organic compound with a complex structure, featuring both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide typically involves multi-step organic reactions. One common approach is the sulfonylation of aniline derivatives followed by amide formation. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols .

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-N,N-dimethylsulfamide
  • N-(2,3-dimethylphenyl)benzamide
  • tert-butanesulfinamide derivatives

Uniqueness

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-24(22,23)20(4)17-8-6-15(7-9-17)18(21)19-16-11-13(2)10-14(3)12-16/h6-12H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBBNYJLHHNCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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